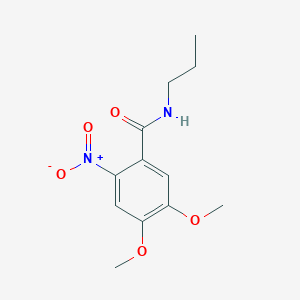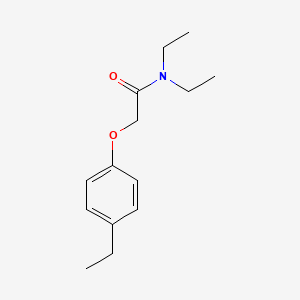![molecular formula C17H21NO2S2 B5195946 N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5195946.png)
N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide, also known as DMPS, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. DMPS is a sulfonamide derivative that has been shown to possess a wide range of biochemical and physiological effects.
科学的研究の応用
N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. In particular, N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has been studied for its chelating properties, which make it useful for the treatment of heavy metal poisoning. N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
作用機序
The mechanism of action of N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the chelation of heavy metals. N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has been shown to bind to heavy metals, such as mercury and lead, and facilitate their excretion from the body. N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells, although the exact mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has a wide range of biochemical and physiological effects. N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has been shown to chelate heavy metals, which can be toxic to the body. N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells, which can help to prevent the spread of cancer. Additionally, N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has been shown to have antioxidant properties, which can help to protect the body against oxidative stress.
実験室実験の利点と制限
N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has several advantages for use in lab experiments. N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide is a relatively stable compound that can be easily synthesized in large quantities. Additionally, N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has been extensively studied, and its properties and effects are well understood. However, there are also limitations to the use of N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide in lab experiments. N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide can be toxic at high doses, and its effects can be difficult to measure in vivo.
将来の方向性
There are several future directions for research on N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide. One area of research is the development of new chelating agents that are more effective than N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide. Another area of research is the development of new therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, research is needed to better understand the mechanism of action of N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide and its effects on the body. Finally, research is needed to determine the optimal dosing and administration of N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide for various therapeutic applications.
合成法
The synthesis of N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-mercaptobenzyl alcohol in the presence of triethylamine. The resulting product is then reacted with dimethylamine to produce N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide. The synthesis of N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide has been extensively studied and optimized for large-scale production.
特性
IUPAC Name |
4-methyl-N-(2-methyl-1-phenylsulfanylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-14-9-11-16(12-10-14)22(19,20)18-17(2,3)13-21-15-7-5-4-6-8-15/h4-12,18H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYGZUNWYSZYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B5195865.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)
![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)
![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)
![1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5195887.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5195891.png)


![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5195919.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5195925.png)

![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5195962.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5195964.png)